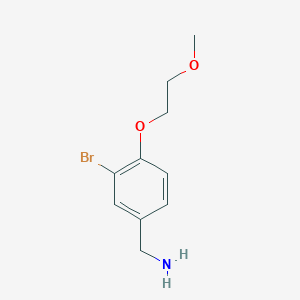

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

Description

Properties

IUPAC Name |

[3-bromo-4-(2-methoxyethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBPHMNORUQNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine, a substituted benzylamine with potential applications in medicinal chemistry and drug development. Given the apparent novelty of this specific molecule, this document outlines a robust, scientifically-grounded pathway for its synthesis, purification, and characterization based on established chemical principles and data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Benzylamines

Benzylamine derivatives are a cornerstone in modern pharmacology, serving as key structural motifs in a wide array of therapeutic agents. Their utility stems from their ability to act as versatile intermediates and key pharmacophores in drug design. The introduction of various substituents onto the aromatic ring and the amine nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.

Halogenated benzylamines, in particular, are of high interest in the synthesis of fine organic chemicals for pharmaceuticals. The presence of a bromine atom, as in the target molecule, can enhance binding affinity to target proteins through halogen bonding and can also serve as a handle for further chemical modifications. The 2-methoxy-ethoxy side chain is a common feature in drug candidates, often introduced to improve solubility and pharmacokinetic properties. Therefore, 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules.

Proposed Synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

The synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine can be logically approached in a two-step process starting from the commercially available 3-Bromo-4-hydroxybenzaldehyde. The proposed synthetic route involves an initial etherification of the phenolic hydroxyl group, followed by a reductive amination of the aldehyde functionality.

Step 1: Synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzaldehyde

The first step is the alkylation of 3-Bromo-4-hydroxybenzaldehyde with 2-bromoethyl methyl ether. This Williamson ether synthesis is a well-established and reliable method for the formation of ether linkages.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Starting Material: 3-Bromo-4-hydroxybenzaldehyde is a readily available starting material.[1][2] Its synthesis from p-hydroxybenzaldehyde is well-documented.[3][4]

-

Alkylating Agent: 2-bromoethyl methyl ether is chosen to introduce the desired 2-methoxy-ethoxy side chain.

-

Base: A moderately strong base such as potassium carbonate (K₂CO₃) is typically used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This facilitates the subsequent nucleophilic attack on the alkyl halide.

-

Solvent: A polar aprotic solvent like acetone, methyl ethyl ketone, or dimethylformamide (DMF) is ideal for this reaction as it can dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction itself.[5]

-

Temperature: The reaction is typically carried out at an elevated temperature (reflux) to ensure a reasonable reaction rate.

Detailed Experimental Protocol:

-

To a stirred solution of 3-Bromo-4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add 2-bromoethyl methyl ether (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Bromo-4-(2-methoxy-ethoxy)-benzaldehyde.

Step 2: Synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

The second and final step is the conversion of the synthesized aldehyde to the target primary amine via reductive amination. This is a highly efficient and widely used method in medicinal chemistry for the synthesis of amines.[6][7][8]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Amine Source: An excess of an ammonia source, such as ammonium hydroxide or ammonium acetate, is used to form the intermediate imine in situ.

-

Reducing Agent: A mild and selective reducing agent is crucial to reduce the imine without affecting the aromatic ring or the ether linkage. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation.[9][10] Other suitable reagents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

-

Solvent: A protic solvent like methanol or ethanol is typically used as it is compatible with the reducing agent and helps to facilitate the reaction.

Detailed Experimental Protocol:

-

Dissolve 3-Bromo-4-(2-methoxy-ethoxy)-benzaldehyde (1.0 eq) in methanol.

-

Add an excess of aqueous ammonium hydroxide (e.g., 10-20 eq) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or by acid-base extraction to yield the final product, 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine.

Synthesis Workflow Diagram:

Caption: Proposed two-step synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value/Characteristics | Rationale for Prediction |

| Molecular Formula | C₁₀H₁₄BrNO₂ | Based on the chemical structure. |

| Molecular Weight | ~260.13 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Similar substituted benzylamines are often oils or low-melting solids. |

| ¹H NMR | Aromatic protons: ~6.8-7.5 ppm; Benzyl CH₂: ~3.8 ppm; OCH₂CH₂O: ~3.7-4.2 ppm; OCH₃: ~3.4 ppm; NH₂: broad singlet, variable ppm | Based on typical chemical shifts for similar substituted benzylamines and ethers.[11][12][13] |

| ¹³C NMR | Aromatic carbons: ~110-155 ppm; Benzyl CH₂: ~45 ppm; OCH₂CH₂O: ~68-72 ppm; OCH₃: ~59 ppm | Inferred from data on related brominated and methoxy-substituted aromatic compounds.[11][14] |

| FT-IR (cm⁻¹) | N-H stretch: ~3300-3400 (two bands for primary amine); C-H (aromatic): ~3000-3100; C-H (aliphatic): ~2850-2950; C-O (ether): ~1050-1150; C-Br: ~500-600 | Based on characteristic infrared absorption frequencies for the functional groups present.[15] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio due to bromine isotopes. Fragmentation pattern would likely show loss of the aminomethyl group and cleavage of the ether side chain. | Based on the mass spectrum of 3-Bromo-4-methoxybenzaldehyde and general fragmentation patterns of benzylamines.[16] |

Potential Applications in Drug Discovery

Substituted benzylamines are a privileged scaffold in drug discovery, with applications spanning various therapeutic areas.[17] The structural features of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine suggest its potential as a valuable building block for the synthesis of novel therapeutic agents.

Enzyme Inhibition

Many benzylamine derivatives have been investigated as enzyme inhibitors. For instance, substituted aryl benzylamines have been developed as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer.[18][19] The specific substitution pattern of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine could be explored for its potential to interact with the active sites of various enzymes.

Anticancer and Antimicrobial Agents

The benzopyran framework, often synthesized from precursors with benzylamine functionalities, exhibits a wide range of pharmacological activities, including antimicrobial and antitumor effects.[20][21] Furthermore, bis-8-hydroxyquinoline substituted benzylamines have demonstrated pro-apoptotic activity in cancer cells.[22] The unique electronic and steric properties conferred by the bromo and methoxy-ethoxy substituents could lead to the discovery of novel anticancer or antimicrobial compounds.

Potential Signaling Pathway Involvement:

While the direct molecular targets of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine are unknown, its derivatives could potentially modulate key signaling pathways implicated in disease. For example, they could be designed to interact with kinases, G-protein coupled receptors (GPCRs), or nuclear receptors, which are common targets for benzylamine-based drugs.

Caption: Potential therapeutic applications of derivatives of the title compound.

Safety and Handling

As with any chemical synthesis, a thorough risk assessment should be conducted before commencing any experimental work.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety goggles, and chemically resistant gloves, should be worn at all times.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling of Brominated Compounds: Brominated organic compounds can be toxic and corrosive. Avoid contact with skin and eyes.

-

Reagent-Specific Hazards:

-

2-bromoethyl methyl ether: Is a lachrymator and should be handled with care.

-

Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Conclusion

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine is a molecule with significant potential as a building block in drug discovery and medicinal chemistry. While it appears to be a novel compound, its synthesis is achievable through a logical and well-precedented two-step sequence involving a Williamson ether synthesis followed by a reductive amination. The predicted physicochemical and spectroscopic properties provide a solid foundation for its characterization. The structural motifs present in this molecule suggest that its derivatives could be promising candidates for the development of new enzyme inhibitors, anticancer agents, and antimicrobial compounds. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic potential of this and related molecules.

References

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed. Available at: [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. Available at: [Link]

-

SUPPORTING INFORMATION. MPG.PuRe. Available at: [Link]

- Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Google Cloud.

-

Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: Synthesis, structure-activity relationship, and action mechanism studies. ResearchGate. Available at: [Link]

- Preparation of halogenated primary amines. Google Patents.

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available at: [Link]

-

Electronic Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Academia.edu. Available at: [Link]

-

Synthesis of 3-ethoxy-4-(2-bromoethoxy)benzyl alcohol. PrepChem.com. Available at: [Link]

-

Proposed synthesis of 3-bromomethyl benzaldehyde? ResearchGate. Available at: [Link]

- Phenalkylamines. Google Patents.

- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.

-

4-Bromo-3-[2-(4-morpholinyl)ethoxy]benzenamine. PubChem. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Global Journal of Engineering Science and Research Management. Available at: [Link]

-

Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. SciELO México. Available at: [Link]

- Method for producing n-benzyl-2-bromo-3-methoxypropionamide and intermediates thereof. Google Patents.

-

Supplementary Information. Beilstein Journals. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. Available at: [Link]

-

3-Benzyl-6-bromo-2-methoxyquinoline. PubChem. Available at: [Link]

-

Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. UniCA IRIS. Available at: [Link]

-

p-BROMOBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

-

3-Bromo-4-ethoxy-5-methoxybenzaldehyde. PubChem. Available at: [Link]

-

US Patent No. 8829195. Regulations.gov. Available at: [Link]

-

Explore our new range of products for Reductive Amination. Fisher Scientific. Available at: [Link]

-

3-Bromo-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzaldehyde. PubChem. Available at: [Link]

- Method for preparing 3-bromine-4-hydroxy benzaldehyde. Google Patents.

- Method of synthesis of 3-bromo-4-hydroxybenzaldehyde. Google Patents.

-

3-Bromo-4-methoxybenzaldehyde. NIST WebBook. Available at: [Link]

-

3-Bromo-4-hydroxybenzaldehyde. PubChem. Available at: [Link]

-

3-Bromo-4-methoxybenzaldehyde. Chem-Impex. Available at: [Link]

Sources

- 1. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-溴-4-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. guidechem.com [guidechem.com]

- 4. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. thermofishersci.in [thermofishersci.in]

- 9. scielo.org.mx [scielo.org.mx]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. pure.mpg.de [pure.mpg.de]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 3-Bromo-4-methoxybenzaldehyde [webbook.nist.gov]

- 17. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 18. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. (PDF) SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY [academia.edu]

- 21. gjesrm.com [gjesrm.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxyethoxy Substituted Benzylamine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

Benzylamine derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds. The strategic modification of the benzylamine scaffold allows for the fine-tuning of their biological activity, making them a fertile ground for drug discovery. Among these, derivatives featuring a 2-methoxyethoxy substitution have garnered significant interest due to their potential to interact with a variety of biological targets with high specificity and potency.

This technical guide provides a comprehensive overview of the current state of research on 2-methoxyethoxy substituted benzylamine derivatives. We will delve into their synthesis, explore their diverse biological activities with a focus on their role as modulators of key signaling pathways, and discuss their therapeutic potential in areas such as oncology and inflammatory diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this promising class of molecules.

Synthesis of 2-Methoxyethoxy Substituted Benzylamine Derivatives

The synthesis of 2-methoxyethoxy substituted benzylamine derivatives can be achieved through several synthetic routes. A common and effective strategy involves the reductive amination of a suitably substituted benzaldehyde with a primary amine. The following protocol provides a detailed, step-by-step methodology for a representative synthesis.

Experimental Protocol: Synthesis of N-((2-(2-methoxyethoxy)phenyl)methyl)ethanamine

This protocol describes the synthesis of a representative 2-methoxyethoxy substituted benzylamine derivative via a two-step process: etherification of a phenolic aldehyde followed by reductive amination.

Materials:

-

2-Hydroxybenzaldehyde

-

2-Bromoethyl methyl ether

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethylamine (in a suitable solvent, e.g., THF or ethanol)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

-

Thin-layer chromatography (TLC) plates and developing chamber

Step 1: Synthesis of 2-(2-methoxyethoxy)benzaldehyde

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (10.0 g, 81.9 mmol), potassium carbonate (22.6 g, 163.8 mmol), and acetonitrile (100 mL).

-

Addition of Alkylating Agent: While stirring, add 2-bromoethyl methyl ether (12.5 g, 90.1 mmol) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting material (2-hydroxybenzaldehyde) indicates the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-methoxyethoxy)benzaldehyde.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-(2-methoxyethoxy)benzaldehyde as a pale yellow oil.

Step 2: Synthesis of N-((2-(2-methoxyethoxy)phenyl)methyl)ethanamine

-

Imine Formation: In a 100 mL round-bottom flask, dissolve 2-(2-methoxyethoxy)benzaldehyde (5.0 g, 27.7 mmol) in methanol (50 mL). To this solution, add ethylamine (70% in water, 2.2 g, 34.6 mmol) dropwise at 0°C. Allow the reaction mixture to stir at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.6 g, 41.6 mmol) in small portions. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.

-

Quenching and Work-up:

-

Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the pH is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add water (50 mL) and basify the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~8-9.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the final product, N-((2-(2-methoxyethoxy)phenyl)methyl)ethanamine.

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-((2-(2-methoxyethoxy)phenyl)methyl)ethanamine.

Biological Activities and Therapeutic Potential

2-Methoxyethoxy substituted benzylamine derivatives have emerged as a versatile scaffold exhibiting a range of biological activities, with particular promise in the field of oncology.

Anticancer Activity: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer.[1][2] The Smoothened (Smo) receptor is a key component of the Hh pathway, and its inhibition represents a promising therapeutic strategy for cancers driven by aberrant Hh signaling.[1][3]

A series of 2-methoxybenzamide derivatives, which share a similar structural motif with 2-methoxyethoxy substituted benzylamines, have been synthesized and evaluated as inhibitors of the Hh signaling pathway.[1] One particular compound, compound 21 from the study, demonstrated potent Hh pathway inhibition with a nanomolar IC₅₀ value.[1] This compound was shown to prevent the trafficking of the Smoothened (Smo) receptor to the primary cilium, a critical step in Hh signal transduction.[1] Furthermore, it exhibited significant antiproliferative activity against a drug-resistant cancer cell line.[1]

Table 1: Inhibitory Activity of 2-Methoxybenzamide Derivatives on the Hedgehog Signaling Pathway

| Compound | Gli-luc Reporter Assay IC₅₀ (µM) |

| 10 | 0.17 |

| 17 | 0.12 |

| 21 | 0.03 |

Data extracted from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors.[1]

The potent activity of these compounds highlights the potential of the 2-methoxy substituted aromatic core in designing effective Smo antagonists.

Mechanism of Action: Targeting the Smoothened Receptor

The inhibitory action of these derivatives on the Hedgehog pathway is mediated through their direct interaction with the Smoothened (Smo) receptor.[1] Molecular docking studies suggest that these compounds bind within the transmembrane domain of Smo.[4] This binding event is thought to induce a conformational change in the Smo receptor, preventing it from translocating to the primary cilium and initiating the downstream signaling cascade that ultimately leads to the activation of Gli transcription factors.[1]

Hedgehog Signaling Pathway Diagram

Caption: Simplified diagram of the Hedgehog signaling pathway and its inhibition.

Structure-Activity Relationships (SAR)

The biological activity of benzylamine derivatives is highly dependent on their substitution patterns. While a comprehensive SAR study specifically for 2-methoxyethoxy substituted benzylamines is not yet available in the public domain, general principles for related classes of compounds can provide valuable insights.

-

The 2-Methoxy Group: The presence of a methoxy group at the 2-position of the phenyl ring appears to be advantageous for activity against the Hedgehog pathway.[1] This may be due to its ability to form key hydrogen bonds with the target protein.

-

The Amine Substituent: The nature of the substituent on the benzylamine nitrogen plays a crucial role in determining potency and selectivity. For other classes of benzylamine derivatives, increasing the bulk of the nitrogen substituent can modulate receptor selectivity.[5]

-

The Ethoxy Linker: The flexible ethoxy linker in the 2-methoxyethoxy group may allow the molecule to adopt an optimal conformation for binding to its biological target.

Further systematic studies are needed to fully elucidate the structure-activity relationships for this specific class of compounds.

Conclusion

2-Methoxyethoxy substituted benzylamine derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the treatment of cancers driven by aberrant Hedgehog signaling. The synthetic accessibility of this scaffold, coupled with the potent and specific biological activity observed for related analogues, makes it an attractive starting point for the development of novel therapeutic agents. Future research should focus on expanding the library of these derivatives, conducting comprehensive structure-activity relationship studies, and exploring their efficacy in a broader range of biological assays and in vivo models.

References

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. [Link][1][3]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link][1][2]

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

-

Design of 2-methoxybenzamide derivatives. ResearchGate. [Link]

-

Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC. [Link]

-

IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. [Link]

-

New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. MDPI. [Link]

-

Supplementary Table 1. STP-B in vitro relative IC50 values for 199 cancer cell lines. Nature. [Link]

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. [Link]

-

Organic CHEMISTRY. TSI Journals. [Link]

- CN103936599A - Preparation method of 2-methoxy ethylamine.

- US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.

- EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

- EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.

-

Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. [Link][5]

-

N-Benzyl-2-(2-methoxyphenoxy)ethylamine. PubChem. [Link]

-

N-Benzyl-2-(2-methoxyphenoxy)ethylamine. SIELC Technologies. [Link]

-

A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Cosmetics Europe. [Link]

-

Studies on the Structure Activity Relationship of Adrenergic .BETA. - Amanote Research. Amanote. [Link]

-

Preparation of benzylamine. PrepChem.com. [Link]

-

SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Semantic Scholar. [Link]

Sources

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmacy180.com [pharmacy180.com]

Molecular weight and formula of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

An In-Depth Technical Guide to 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine: Physicochemical Properties, Synthesis, and Analytical Characterization

Introduction

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine is a substituted aromatic amine. While not extensively documented in publicly available literature, its structure suggests potential applications in medicinal chemistry and materials science, where substituted benzylamines are valuable intermediates. This guide provides a comprehensive overview of its chemical formula, molecular weight, predicted physicochemical properties, a plausible synthetic route, and appropriate analytical methods for its characterization. The information herein is synthesized from established chemical principles and data from structurally related compounds.

Physicochemical Properties

The fundamental properties of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine are crucial for its handling, application, and analysis.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄BrNO₂ | (Calculated) |

| Molecular Weight | 276.13 g/mol | (Calculated) |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | (Inference from similar compounds) |

| Boiling Point | Predicted to be >300 °C | (Inference from similar compounds) |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane | (Inference from similar compounds) |

Synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

A plausible synthetic route for 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine can be designed starting from commercially available precursors, such as 3-bromo-4-hydroxybenzaldehyde. The synthesis involves two key steps: etherification followed by reductive amination.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-(2-methoxy-ethoxy)benzaldehyde

This step involves the Williamson ether synthesis to introduce the 2-methoxy-ethoxy side chain.

-

To a solution of 3-bromo-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromo-2-methoxyethane (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 3-bromo-4-(2-methoxy-ethoxy)benzaldehyde.

Step 2: Synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

This step converts the aldehyde to the corresponding benzylamine via reductive amination.

-

Dissolve 3-bromo-4-(2-methoxy-ethoxy)benzaldehyde (1 equivalent) in methanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride or sodium cyanoborohydride (1.5-2 equivalents), portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure to obtain 3-bromo-4-(2-methoxy-ethoxy)-benzylamine.

Analytical Characterization

To confirm the identity and purity of the synthesized 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine, a combination of analytical techniques should be employed.

Analytical Workflow

Caption: Recommended analytical techniques for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons (CH₂NH₂), the protons of the 2-methoxy-ethoxy group, and the amine protons. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be employed. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (276.13 g/mol ) and a characteristic isotopic pattern for a bromine-containing compound.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C-Br stretching are expected.

Chromatographic Techniques: Thin Layer Chromatography (TLC) is useful for monitoring the progress of the reaction and assessing the purity of the final product.[2] Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be used for quantitative analysis and to determine the purity of the final compound.[3][4]

Safety and Handling

As with any chemical, 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance. Use of personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed overview of the key properties, a proposed synthetic route, and analytical characterization methods for 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine. While direct experimental data for this specific compound is scarce, the information presented, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers and drug development professionals interested in its synthesis and potential applications.

References

-

PrepChem. Synthesis of 3-ethoxy-4-(2-bromoethoxy)benzyl alcohol. Available at: [Link]

-

Academia.edu. (PDF) SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

-

Global Journal of Engineering Science and Research Management. SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

-

Auburn University. Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Available at: [Link]

-

PubChem. 4-Bromo-3-[2-(4-morpholinyl)ethoxy]benzenamine. Available at: [Link]

-

UniCA IRIS. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Available at: [Link]

-

PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for. Available at: [Link]

-

OSTI.gov. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Available at: [Link]

-

OPUS. Analytical Methods. Available at: [Link]

-

ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Available at: [Link]

Sources

The Renaissance of the Benzylamine Scaffold: Accessing Novel Chemical Space via C-H Activation and Fluorination

Executive Summary

Benzylamines are not new; they are the workhorses of medicinal chemistry, appearing in over 25% of small-molecule drugs.[1] However, the "low-hanging fruit" of ortho/para-substituted benzylamines synthesized via standard reductive amination has been harvested. The current frontier involves novel benzylamine intermediates accessed through "rule-breaking" synthetic methodologies: meta-C-H functionalization ,

This technical guide outlines the shift from classical synthesis to transition-metal-catalyzed C-H activation, enabling access to previously unreachable chemical space. It provides self-validating protocols for generating these high-value intermediates, designed for immediate application in lead optimization programs.

Part 1: Structural Significance & Pharmacophore Logic

The Privileged Scaffold

The benzylamine moiety acts as a versatile linker and pharmacophore. Its value lies in its ability to position a basic nitrogen (protonated at physiological pH) for ionic interaction with Asp/Glu residues in GPCRs and enzymes, while the aromatic ring engages in

Novelty Driver:

-

Metabolic Stability: Traditional benzylamines are prone to oxidative deamination by MAO (Monoamine Oxidases) or CYP450s. Novel intermediates incorporate

-methylation or ring fluorination to block these metabolic soft spots. -

Vector Control: Meta-substitution allows vectors that exit the binding pocket at unique angles, often improving selectivity profiles compared to ortho/para analogs.

Pharmacophore Visualization

The following diagram illustrates the critical interactions of a conformationally restricted, fluorinated benzylamine within a theoretical protease pocket.

Caption: Interaction map of an α-substituted fluorobenzylamine. The α-methyl group locks the bioactive conformation and blocks oxidative deamination, while fluorine modulates pKa and lipophilicity.

Part 2: Synthetic Methodologies for Novel Intermediates

Standard reductive amination is insufficient for accessing meta-substituted or highly fluorinated patterns due to the lack of commercially available aldehydes. We utilize Transient Directing Groups (TDGs) to bypass these limitations.

Strategy: Palladium-Catalyzed Meta-C-H Activation

The amine group is a strong coordinator, often poisoning Pd catalysts or directing functionalization to the ortho position. To access the meta position (the "medicinal chemist’s graveyard"), we use a transient mediator approach.

Mechanism:

-

TDG Formation: A catalytic amino acid or pyridone ligand reversibly binds the benzylamine.

-

Ortho-C-H Activation: The Pd coordinates to the TDG and activates the ortho position.

-

Norbornene Relay: A norbornene mediator inserts, relaying the Pd to the meta position via a palladacycle.

-

Functionalization: Arylation/Fluorination occurs at the meta carbon.

-

Release: The norbornene is extruded, and the TDG hydrolyzes, returning the free amine.

Comparative Data: Novel vs. Classical

| Feature | Classical Benzylamine | Novel Intermediate (Meta/Fluoro) | Synthetic Access |

| Metabolic Stability (t1/2) | Low (< 30 min) | High (> 120 min) | C-H Activation / Fluorination |

| pKa (Amine) | ~9.5 (Basic) | 8.0 - 8.8 (Modulated) | Adjacent Fluorine Effect |

| Vector Space | Linear (Para) / Bent (Ortho) | Exit Vector (Meta) | Transient Directing Groups |

| Lipophilicity (LogD) | Variable | Tunable (C-F dipole) | Late-Stage Fluorination |

Part 3: Experimental Protocols

Protocol A: Synthesis of Meta-Arylated Benzylamines via Transient Directing Groups

Target: Accessing 3-aryl-benzylamines without de novo ring synthesis. This protocol utilizes a Pd(II) catalyst with a 2-pyridone ligand.[2]

Reagents:

-

Substrate: Free Benzylamine (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Ligand: 3-Acetylamino-2-hydroxypyridine (20 mol%)

-

Mediator: Norbornene derivative (NBE-CO₂Me) (0.5 equiv)

-

Oxidant/Base: Ag₂CO₃ (2.0 equiv)

-

Solvent: HFIP (Hexafluoroisopropanol) / Acetic Acid mix.

Step-by-Step Workflow:

-

Catalyst Pre-complexation: In a glovebox, weigh Pd(OAc)₂ and the hydroxypyridine ligand into a sealed tube. Add 1 mL of HFIP and stir for 10 mins to form the active species (color change to orange/brown).

-

Substrate Addition: Add the benzylamine substrate. Critical: Add slowly to prevent immediate saturation of Pd centers.

-

Reagent Assembly: Add the Aryl Iodide, Norbornene mediator, and Ag₂CO₃. Seal the vessel.

-

Reaction: Heat to 100°C for 16 hours.

-

Checkpoint: Monitor via LC-MS. Look for the disappearance of the benzylamine mass and appearance of [M+Ar]+.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Ag salts. Wash with DCM.

-

Purification: The transient directing group hydrolyzes spontaneously during workup. Purify the free amine via reverse-phase HPLC (0.1% Formic Acid in Water/MeCN).

Self-Validation System:

-

If Yield < 20%: Check the NBE mediator quality. It degrades upon air exposure.

-

If Ortho-product dominates: The NBE insertion failed. Increase NBE equivalents or switch to a bulkier ligand to force the relay.

Protocol B: Enantioselective Synthesis of -Chiral Fluorobenzylamines

Target: Creating a quaternary stereocenter adjacent to the nitrogen.

Caption: Nickel-catalyzed asymmetric hydroamination workflow for generating α-chiral benzylamines.

Methodology:

-

Imine Formation: Condense a fluorinated acetophenone with benzylamine (protecting group) to form the ketimine.

-

Catalysis: Use Ni(COD)₂ (5 mol%) with (R)-Binap (6 mol%) in Toluene.

-

Reductant: Polymethylhydrosiloxane (PMHS) acts as the hydride source.

-

Conditions: Stir at RT for 24h. The Ni-H species inserts into the C=N bond with high face selectivity controlled by the phosphine ligand.

Part 4: Case Studies & Applications

Safinamide (Xadago)

-

Structure: A fluorinated benzylamine fused to an amide linker.

-

Role of Benzylamine: The 3-fluorobenzyl ether moiety provides metabolic stability against MAO-B degradation while maintaining lipophilicity for CNS penetration.

-

Lesson: The fluorine atom at the meta position is critical. Moving it to para results in rapid clearance.

Oteseconazole (Vivjoa)

-

Structure: A tetrazole-pyridine based fungal CYP51 inhibitor containing a complex difluoro-benzylamine derived fragment.

-

Novelty: Uses a specific difluoro-substitution pattern to maximize selectivity for fungal CYP51 over human CYP enzymes, reducing side effects.

References

-

Wang, P., Farmer, M. E., & Yu, J. Q. (2017).[2] Ligand-Promoted meta-C-H Functionalization of Benzylamines. Angewandte Chemie International Edition, 56(18), 5125-5129.[2] [Link]

-

Zhu, C., & Falck, J. R. (2024). Rhodium(III)-Catalyzed C-H Activation for the Synthesis of Benzazepines.[3] ACS Catalysis. [Link][3]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

FDA Drug Database. (2022). Oteseconazole Approval Package and Chemistry Review. [Link]

Sources

Technical Profile & Solubility Guide: 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

[1][2]

Executive Summary

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine is a specialized chemical intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, HER2 targets) within medicinal chemistry.[1][2][3] Its structure combines a primary amine handle for coupling, an aryl bromide for cross-coupling (Suzuki/Buchwald), and a 2-methoxy-ethoxy (pegylated) side chain designed to enhance the aqueous solubility of the final drug candidate.[1][2]

This guide addresses the critical lack of public experimental data for this specific intermediate by providing predicted physicochemical parameters , analog-based solubility profiles , and standardized protocols for in-house determination.[1][2][3][4]

Physicochemical Identity & Predicted Properties[5][6][7][8][9]

Understanding the molecule's "personality" is the first step to mastering its solubility.[3][4] The presence of the ether chain significantly alters its behavior compared to simple halo-benzylamines.[1][2][3][4]

| Property | Value (Predicted) | Structural Influence |

| IUPAC Name | (3-Bromo-4-(2-methoxyethoxy)phenyl)methanamine | Core Identity |

| SMILES | COCCOc1c(Br)cc(CN)cc1 | Structure Definition |

| Molecular Weight | ~260.13 g/mol | Small Molecule |

| LogP (Octanol/Water) | 1.2 – 1.6 | Moderate Lipophilicity.[1][2][3][5] The methoxy-ethoxy group lowers LogP relative to alkyl analogs (e.g., 3-Bromo-4-methylbenzylamine, LogP ~2.3), improving water compatibility.[1][2] |

| pKa (Basic Amine) | ~9.4 – 9.6 | Base Strength.[1][2][3][4] The primary benzylamine is highly basic.[3][4] It will be protonated (>99%) at physiological pH (7.[3][4]4) and acidic pH.[3][4] |

| H-Bond Donors/Acceptors | 2 / 3 | The ether oxygen acts as an acceptor, facilitating water interaction.[1][2][3][4] |

Solubility Profile: Data & Guidelines

The solubility of this compound is pH-dependent and form-dependent (Free Base vs. Salt).[1][2][3][4]

Form-Specific Solubility Matrix[1][3][4]

| Solvent | Free Base (Oil/Low-Melting Solid) | Hydrochloride Salt (Crystalline Solid) | Application Context |

| Water (pH 7) | Low (< 1 mg/mL) | High (> 50 mg/mL) | Biological Assays, Stock Prep |

| 0.1 M HCl / PBS | High (Forms salt in situ) | High (> 50 mg/mL) | Acidic buffers ensure protonation.[1][2][3] |

| DMSO | Very High (> 100 mM) | High (> 50 mM) | Universal Stock Solvent.[1][2][3][4] |

| Ethanol | High | Moderate (Solubility decreases) | Synthesis / Crystallization.[1][2][3][4] |

| Dichloromethane (DCM) | Very High | Low (Insoluble) | Extraction / Purification.[1][2][3][4] |

The "Pegylation Effect"

The 2-methoxy-ethoxy substituent is a "solubility anchor."[1][2][3][4] Unlike a simple methoxy group, this short polyethylene glycol (PEG) mimic disrupts crystal lattice energy and increases hydrogen bonding with water.[3][4]

Experimental Protocols: Determination & Handling

Since specific batch data varies, use these standardized protocols to validate solubility for your specific lot.

Visual Solubility Screening (Tier 1)

Use this for quick "Go/No-Go" decisions in synthesis.[1][2][3][4]

-

Preparation: Weigh 5 mg of compound into a clear glass vial.

-

Addition: Add solvent in 10 µL increments (starting with 50 µL).

-

Observation: Vortex for 30 seconds after each addition.

Saturation Shake-Flask Method (Tier 2)

Use this for precise quantitative data (e.g., for formulation).[1][2][3][4]

-

Saturation: Add excess compound (solid visible) to 1 mL of solvent (e.g., PBS pH 7.4).

-

Equilibrium: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.22 µm PTFE).

-

Analysis: Dilute the supernatant and quantify via HPLC-UV (254 nm).

Handling & Stability[3][4]

Decision Logic: Solubilization Workflow

The following flowchart illustrates the decision process for solubilizing this compound for biological assays or chemical reactions.

Figure 1: Decision logic for solubilizing 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine based on its chemical form.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. US11136287B2 - Method for producing n-benzyl-2-bromo-3-methoxypropionamide and intermediates thereof - Google Patents [patents.google.com]

- 3. 3-ブロモ-4-メトキシフェネチルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Method for the preparation of 3-bromoanisole - Patent CZ-301094-B6 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-bromo-n-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide (C17H16BrN3O3) [pubchemlite.lcsb.uni.lu]

- 6. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Procurement & Technical Guide: 3-Bromo-4-(2-methoxyethoxy)benzylamine

This is an in-depth technical guide and whitepaper on 3-Bromo-4-(2-methoxyethoxy)benzylamine , a critical intermediate in the synthesis of small molecule kinase inhibitors.

Executive Summary

3-Bromo-4-(2-methoxyethoxy)benzylamine (CAS: 1342593-68-3 ) is a high-value pharmacophore used primarily in the development of tyrosine kinase inhibitors (TKIs). Its structural motif—a halogenated benzene ring coupled with a solubilizing glycol ether tail—addresses two critical challenges in drug discovery: potency (via the bromine handle for cross-coupling) and ADME properties (via the methoxyethoxy group for aqueous solubility).

This guide provides a technical analysis of the compound's supply chain, "Make vs. Buy" synthesis economics, and quality assurance protocols.

Chemical Identity & Technical Specifications

| Property | Specification |

| Chemical Name | 3-Bromo-4-(2-methoxyethoxy)benzylamine |

| CAS Number | 1342593-68-3 |

| Molecular Formula | C₁₀H₁₄BrNO₂ |

| Molecular Weight | 260.13 g/mol |

| Key Precursor | 3-Bromo-4-(2-methoxyethoxy)benzonitrile (CAS: 1557322-67-4) |

| Appearance | Colorless to pale yellow oil (free base) or white solid (HCl salt) |

| Solubility | Soluble in DMSO, Methanol, DCM; Moderate water solubility (enhanced by ether tail) |

| pKa (Calc.) | ~9.2 (Benzylamine nitrogen) |

Synthetic Utility & Applications

This compound functions as a "Head-to-Tail" linker in medicinal chemistry.

-

Kinase Inhibitor "Tail" : The 2-methoxyethoxy moiety mimics the solubility-enhancing side chains found in drugs like Erlotinib or Vandetanib . It disrupts crystal packing and improves oral bioavailability without altering the core binding affinity significantly.

-

Scaffold Functionalization : The 3-bromo position is a "privileged handle" for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the benzylamine to be attached to heteroaromatic cores (e.g., quinazolines, pyrimidines) after the amine has been protected or reacted.

-

PROTAC Linkers : The glycol ether chain serves as a minimal "linker" unit in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a target protein warhead.

Mechanism of Action (Structural Context)[1][2]

Figure 1: Structural role of the benzylamine fragment in kinase inhibitor design.

Synthesis & Manufacturing: The "Make vs. Buy" Decision

For research scales (<10g), direct purchase is recommended. For process scales (>100g), in-house synthesis from the nitrile precursor is often 40-60% more cost-effective.

Route A: Nitrile Reduction (Preferred Industrial Route)

This route uses 3-Bromo-4-(2-methoxyethoxy)benzonitrile (CAS 1557322-67-4). It is preferred due to the stability and crystallinity of the nitrile intermediate.

Route B: Reductive Amination

Uses 3-Bromo-4-(2-methoxyethoxy)benzaldehyde . This route is faster for small batches but prone to dimer formation (secondary amine impurities).

Figure 2: Industrial synthesis pathway via nitrile reduction.

Market Analysis: Suppliers & Pricing

The market is bifurcated between "Catalog Suppliers" (high price, fast ship) and "Custom Synthesis Houses" (lower price, longer lead time).

Supplier Tiering

| Tier | Supplier Type | Typical Vendors | Est. Price (1g) | Est. Price (10g) | Lead Time |

| 1 | Global Catalog | Sigma-Aldrich, Apollo Scientific | $150 - $250 | $800 - $1,200 | 2-5 Days |

| 2 | Specialty Building Block | BLD Pharm, Combi-Blocks, Enamine | $80 - $120 | $400 - $600 | 1-2 Weeks |

| 3 | Bulk/Custom (China/India) | ChemShuttle, Aceschem, Wisconn | N/A | $200 - $350 | 3-4 Weeks |

Procurement Strategy:

-

Discovery Phase (<5g): Use Tier 2 suppliers (e.g., BLD Pharm , Combi-Blocks ). The speed justifies the premium.

-

Scale-Up (>50g): Purchase the Nitrile precursor (CAS 1557322-67-4) from Tier 3 suppliers (approx.

150 per 100g) and reduce in-house. This reduces raw material costs by ~70%.

Quality Assurance & Handling Protocol

Critical Impurity Profile

When sourcing this amine, specific impurities must be monitored via HPLC/LC-MS:

-

Dimer impurity: (Secondary amine formed during reduction). Limit: <0.5%.

-

Des-bromo impurity: (Debromination during hydrogenation if Pd/C is used improperly). Limit: <0.1%.

-

Nitrile intermediate: (Incomplete reduction). Limit: <0.5%.

Storage & Stability

-

Atmosphere: Air-sensitive. Absorbs CO₂ from air to form carbamates/carbonates.

-

Condition: Store under Nitrogen or Argon at 2-8°C.

-

Form: The Hydrochloride (HCl) salt is significantly more stable than the free base oil and is recommended for long-term storage.

Self-Validating QC Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amine).

-

Validation: The benzylamine should elute significantly earlier than the nitrile precursor due to the polarity of the -NH₂ group.

References

-

Bio-Fount. (2024). Product Analysis: 3-Bromo-4-(2-methoxyethoxy)benzylamine (CAS 1342593-68-3). Retrieved from

-

BLD Pharm. (2024). Safety Data Sheet & Specs: 3-Bromo-4-(2-methoxyethoxy)benzonitrile (CAS 1557322-67-4).[1] Retrieved from

-

Apollo Scientific. (2024). Building Blocks for Kinase Inhibitors: 4-Bromo-3-methoxybenzonitrile analogs. Retrieved from

-

PubChem. (2024).[2] Compound Summary: 3-Bromo-4-(2-methoxyethoxy)benzamide (CAS 882239-23-8). Retrieved from

-

Google Patents. (2012). Patent US8425934B2: Pharmaceutical compositions containing alkoxy-substituted benzylamines. Retrieved from

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Bromo-benzylamines

This Application Note is designed for researchers and drug development professionals. It synthesizes field-proven methodologies for the Suzuki-Miyaura cross-coupling of bromo-benzylamines , a substrate class notorious for catalyst poisoning and challenging purification.

Executive Summary & Mechanistic Insight

The Challenge: Bromo-benzylamines (e.g., 2-, 3-, or 4-(aminomethyl)bromobenzene) present a specific "poisoning" challenge in palladium catalysis. Unlike anilines, where the nitrogen lone pair is delocalized into the ring, the benzylic amine is a primary alkyl amine (

The Solution: Success relies on two primary strategies:

-

Steric Exclusion (Direct Route): Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like SPhos or XPhos) that sterically prevent the amine from coordinating to the metal center.

-

Electronic Deactivation (Protected Route): Masking the amine as a carbamate (Boc/Cbz), rendering it non-nucleophilic.

Mechanistic Pathway & Inhibition

The diagram below illustrates the competition between the productive catalytic cycle and the amine-induced catalyst arrest.

Critical Decision Matrix: Route Selection

Before starting, select the protocol that matches your substrate sensitivity and throughput requirements.

| Feature | Protocol A: Protected (Boc) | Protocol B: Free Amine (Direct) |

| Reliability | High (Standard Suzuki conditions) | Moderate (Substrate dependent) |

| Catalyst Cost | Low (Pd(dppf)Cl₂, Pd(PPh₃)₄) | High (Pd(OAc)₂ + SPhos/XPhos) |

| Step Count | 3 Steps (Protect | 1 Step (Direct Coupling) |

| Purification | Standard Silica Chromatography | Challenging (Requires amine-silica or acid/base workup) |

| Recommendation | Use for scale-up (>1g) or precious substrates. | Use for rapid screening (<100mg) or library synthesis. |

Protocol A: Protected Route (Recommended for Scale-Up)

This route uses N-Boc protection to eliminate catalyst poisoning. It is robust and works with inexpensive catalysts.[1]

Materials

-

Substrate: Bromo-benzylamine (HCl salt or free base).

-

Reagents:

, -

Catalyst:

(1-3 mol%). -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure

-

Protection (One-Pot):

-

Suspend Bromo-benzylamine HCl (1.0 equiv) in DCM (0.2 M).

-

Add

(2.5 equiv) followed by -

Wash with 1M HCl, then Brine. Dry (

) and concentrate. Result: White solid/oil (usually quantitative).

-

-

Coupling:

-

Charge a reaction vial with:

-

N-Boc-Bromo-benzylamine (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

- (0.02 equiv / 2 mol%)

- (3.0 equiv)

-

-

Evacuate and backfill with

(x3). -

Add degassed 1,4-Dioxane and Water (4:1 ratio, 0.15 M concentration).

-

Heat to 80°C for 4–12 hours.

-

-

Workup:

-

Dilute with EtOAc, wash with water.

-

Purify via silica gel flash chromatography (Hexanes/EtOAc).[2]

-

-

Deprotection (Optional):

-

Dissolve product in DCM. Add TFA (10-20% v/v). Stir 1h. Concentrate.

-

Protocol B: Direct Free Amine Coupling (High-Throughput)

This protocol utilizes Buchwald Ligands to couple the free amine directly. This avoids protection/deprotection steps but requires strict oxygen exclusion and specific workup techniques.

Materials

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[3]

-

Why? The steric bulk of the dicyclohexylphosphino group and the biaryl backbone creates a "roof" over the Pd center, blocking the approach of the substrate's amine while allowing the smaller aryl group to react.

-

-

Catalyst Source:

or Pre-formed SPhos Pd G2/G3 . -

Base:

(Potassium Phosphate, tribasic) - Crucial for maintaining basicity without causing aldol side reactions. -

Solvent: n-Butanol or Toluene/Water (biphasic).

Step-by-Step Procedure

-

Catalyst Pre-complexation (If using Pd(OAc)₂ + Ligand):

-

In a separate vial, mix

(1.0 equiv) and SPhos (2.0 equiv) in the reaction solvent. Stir at RT for 10 mins until the solution turns from orange to yellow/pale. -

Better Option: Use commercially available SPhos Pd G2 precatalyst.

-

-

Reaction Setup:

-

Combine Free Bromo-benzylamine (1.0 equiv), Boronic Acid (1.5 equiv), and

(3.0 equiv) in a reaction tube. -

Add the Catalyst solution (2-5 mol% Pd loading).

-

Concentration: 0.2 M in n-Butanol (or Toluene/H2O 10:1).

-

Note: If using the HCl salt of the amine, add an extra 1.0 equiv of base.

-

-

Execution:

-

Heat to 100°C for 2–6 hours under inert atmosphere (

/Argon). -

Monitoring: Check LCMS.[4] The free amine product will often appear as a broad peak or require basic buffers.

-

Specialized Purification for Free Amines

Direct silica chromatography often leads to product streaking and loss due to the basicity of the benzylamine.

-

Method 1: Acid-Base Extraction (The "Chemical Purification")

-

Dilute crude reaction with EtOAc.

-

Extract with 1M HCl (aq). The product (amine) goes into the water layer; non-basic impurities (homocoupled boronic acid, ligands) stay in EtOAc.

-

Separate layers. Keep the Aqueous layer.

-

Basify the aqueous layer to pH > 12 using 6M NaOH.

-

Extract back into fresh DCM or EtOAc.

-

Dry and concentrate. This often yields >95% pure product without a column.

-

-

Method 2: Modified Silica

-

Use DCM/MeOH (9:1) + 1%

or 1%

-

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition (Pd aggregation). | Ligand concentration too low or amine poisoning occurring. Switch to SPhos or increase Ligand:Pd ratio to 3:1. |

| No Conversion (SM remains) | Oxidative addition failure. | Ensure inert atmosphere ( |

| Homocoupling (Ar-Ar) | Boronic acid oxidation. | Degas solvent more thoroughly. Add boronic acid slowly or use Pinacol Esters instead of acids. |

| Streaking on TLC | Product interacting with silica. | Add 1% Triethylamine to the TLC developing chamber. |

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5][6] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Molander, G. A., & Sandrock, D. L. (2009).[6] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry, 74(9), 3626–3631. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Enhancing Drug Solubility: The Strategic Application of the 2-Methoxyethoxy Group

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a drug molecule from a promising lead compound to a clinically effective therapeutic is fraught with challenges, with poor aqueous solubility being a primary obstacle. It is estimated that between 70% and 90% of drug candidates in development pipelines exhibit low solubility, which can severely limit their bioavailability and therapeutic efficacy.[1] The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, with BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds posing significant formulation challenges.[2] Inadequate solubility can lead to variable absorption, suboptimal drug exposure, and ultimately, the failure of an otherwise potent drug candidate.[3]

To overcome this critical hurdle, medicinal chemists employ a variety of strategies, broadly categorized into chemical and physical modifications.[4][5] Among the chemical approaches, the introduction of specific functional groups to the molecular scaffold is a powerful and widely adopted technique. This guide focuses on the strategic application of the 2-methoxyethoxy group (–OCH₂CH₂OCH₃) as a versatile and effective "solubility tag" in drug design. Its unique combination of ether and short alkyl chain functionalities imparts a favorable balance of hydrophilicity and lipophilicity, making it an invaluable tool for enhancing the aqueous solubility of poorly soluble drug candidates.

The Physicochemical Rationale: How the 2-Methoxyethoxy Group Enhances Solubility

The effectiveness of the 2-methoxyethoxy group in improving solubility stems from a combination of its intrinsic physicochemical properties. The presence of two ether oxygen atoms allows for hydrogen bonding with water molecules, a key interaction for aqueous solubility.[6] Furthermore, the flexible ethoxy linker can disrupt the crystal lattice packing of the parent molecule, reducing the energy required for dissolution. This disruption of intermolecular forces is a critical factor in overcoming the high lattice energy that often characterizes poorly soluble, crystalline compounds.[7]

The methoxy terminus of the group also contributes to its overall polarity and can engage in dipole-dipole interactions. This multifaceted nature allows the 2-methoxyethoxy group to modulate the overall physicochemical profile of a drug candidate in a predictable manner. A systematic study on quinolinyltriazole inhibitors of human macrophage migration inhibitory factor (MIF) demonstrated that the introduction of a 2-methoxyethoxy substituent at a solvent-exposed position led to a significant increase in aqueous solubility, from 2 µg/mL for the parent compound to much higher levels, without compromising the inhibitory activity.[7]

Key Physicochemical Properties of the 2-Methoxyethoxy Moiety

To effectively utilize the 2-methoxyethoxy group, it is essential to understand its fundamental physicochemical characteristics.

| Property | Value/Description | Source |

| Molecular Formula | C₃H₇O₂ (as a substituent) | |

| Polarity | Moderately polar, with two ether linkages contributing to its hydrophilic character. | [6] |

| Hydrogen Bond Acceptors | 2 | |

| Flexibility | The C-O-C bonds provide conformational flexibility, which can disrupt crystal packing. | [7] |

| Miscibility | 2-(2-methoxyethoxy)ethanol is miscible with water and many organic solvents. |

Synthetic Protocols for the Installation of the 2-Methoxyethoxy Group

The introduction of the 2-methoxyethoxy group onto a drug-like scaffold can be achieved through various synthetic methodologies. The choice of method depends on the nature of the core structure and the presence of other functional groups.

Protocol 1: Williamson Ether Synthesis

A common and versatile method for forming the ether linkage is the Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide. In the context of installing a 2-methoxyethoxy group, this typically involves the reaction of a phenolic hydroxyl group on the parent molecule with 2-methoxyethyl halide.

Step-by-Step Methodology:

-

Deprotonation of the Phenol: Dissolve the phenolic starting material in a suitable aprotic solvent (e.g., anhydrous DMF or THF). Add a slight excess (1.1-1.5 equivalents) of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Addition of the Electrophile: To the resulting phenoxide solution, add 1.0-1.2 equivalents of 1-bromo-2-methoxyethane (or a related 2-methoxyethyl halide) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically heated to 50-80 °C to drive it to completion, which may take several hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-methoxyethoxylated compound.

A process for preparing 2-methoxyethoxy-benzenes by reacting a phenol compound with 2-chloroethyl methyl ether under pressure and at temperatures above 95°C without a strong polar solvent has also been described.[8]

Caption: Williamson Ether Synthesis Workflow.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For the installation of a 2-methoxyethoxy group onto an aromatic amine, the Buchwald-Hartwig amination provides a powerful and general method. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel purged with an inert gas, combine the aryl halide or triflate, 1.2-1.5 equivalents of 2-methoxyethylamine, a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).

-

Solvent Addition: Add a degassed aprotic solvent, such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as determined by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography to yield the N-(2-methoxyethyl)aryl amine.

Impact on ADME Properties: Beyond Solubility

The introduction of a 2-methoxyethoxy group can have a profound impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, extending beyond simple solubility enhancement. The methoxy group is a common feature in many approved drugs and can influence ligand-target interactions and metabolic stability.[9][10]

Absorption and Distribution

By improving aqueous solubility, the 2-methoxyethoxy group can directly enhance the dissolution rate of an orally administered drug, a critical factor for its absorption in the gastrointestinal tract.[11] However, it is important to maintain a balance, as excessive hydrophilicity can hinder membrane permeability. The physicochemical properties of the 2-methoxyethoxy group generally strike a good balance, often leading to improved oral bioavailability without significantly compromising cell permeability. The distribution of a drug within the body is also influenced by its physicochemical properties, and the introduction of this group can alter its partitioning between different tissues and fluids.[12]

Metabolism

The ether linkages in the 2-methoxyethoxy group are generally more stable to metabolic cleavage than ester or amide bonds. However, O-dealkylation is a known metabolic pathway for ethers and should be considered.[9] The terminal methoxy group can be susceptible to O-demethylation by cytochrome P450 enzymes. The overall metabolic fate will depend on the specific molecular context and the accessibility of the group to metabolic enzymes. In some cases, the introduction of this group can block a more labile metabolic soft spot on the parent molecule, thereby improving its metabolic stability and prolonging its half-life.

Case Studies: Successful Applications in Drug Development

The strategic use of the 2-methoxyethoxy group to enhance solubility and improve drug-like properties is exemplified in several drug discovery programs. For instance, in the development of inhibitors for the tautomerase activity of human macrophage migration inhibitory factor (MIF), a quinolinyltriazole lead compound suffered from very low aqueous solubility (2.2 µg/mL).[7] By introducing a 2-methoxyethoxy group at a solvent-exposed position of the quinoline ring, researchers were able to dramatically increase the solubility without negatively impacting the compound's inhibitory potency. This modification was guided by X-ray crystal structures of the inhibitor bound to the target protein, which confirmed the solvent exposure of the substitution site.[7]

Sources

- 1. veranova.com [veranova.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. mdpi.com [mdpi.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. ijcsrr.org [ijcsrr.org]

- 6. jocpr.com [jocpr.com]

- 7. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Preparation of Methoxyethoxy-Benzylamine Linkers for PROTAC® Development

Abstract

The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) is a determinant factor in physicochemical properties, cell permeability, and the cooperativity of ternary complex formation.[1][2] This Application Note details the strategic synthesis of Methoxyethoxy-Benzylamine linkers. These hybrid linkers combine the aqueous solubility of polyethylene glycol (PEG) with the conformational rigidity and UV-active chromophore of a benzylamine moiety. We provide a validated, two-step protocol for synthesizing a representative linker, 4-(2-(2-methoxyethoxy)ethoxy)benzylamine , followed by guidelines for its conjugation to E3 ligase ligands.

Introduction: The Strategic Value of Hybrid Linkers

In PROTAC design, the linker is not merely a passive connector.[1][2][3][][5][6][7] It governs the spatial orientation between the Target Protein (POI) and the E3 Ligase.

-

The Solubility Challenge: Traditional alkyl linkers often suffer from poor aqueous solubility (high cLogP).

-

The "Floppy" Linker Problem: Pure PEG chains, while soluble, are entropically unfavorable due to high conformational freedom.

-

The Hybrid Solution: A Methoxyethoxy-Benzylamine motif offers a "Goldilocks" compromise:

-

Methoxyethoxy Tail: Mimics PEG to enhance solubility and prevent aggregation.

-

Benzylamine Head: Introduces a semi-rigid aryl core (reducing entropic penalty upon binding) and provides a reactive primary amine for versatile conjugation (amide coupling or reductive amination).

-

Mechanism of Action

The benzylamine linker facilitates the formation of a productive Ternary Complex (POI-PROTAC-E3). The aryl ring can participate in

Figure 1: Schematic of the PROTAC-mediated ternary complex.[3] The Methoxyethoxy-Benzylamine linker connects the two ligands while modulating solubility and spatial orientation.

Strategic Synthesis Design